- Organic compound and organic light emitting device using the same, United States, , ,
Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)
929031-39-0 structure
Product Name:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Número CAS:929031-39-0
MF:C34H21Br
Megavatios:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551
Update Time:2024-10-26
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
- 2-Bromo-9,10-di(1-naphthyl)anthracene
- 2-BROMO-9,10-DI-1-NA
- 2-Bromo-9,10-di-1-naphthalenylanthracene
- 2-Bromo-9,10-di-1-phthalenylanthracene
- 2-Bromo-9,10-di-2-naphthalenylanthracene
- 2-bromo-9,10-dinaphthalen-1-ylanthracene
- 2-bromo-9,10-di-(1-naphthalenyl)anthracene
- 2-bromo-9,10-di-naphthalen-1-yl-anthracene
- 2-bromo-9,10-di-naphthalene-1-yl-anthracene
- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
-
- MDL: MFCD13194903
- Renchi: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
- Clave inchi: LMXOZFCNVIVYSH-UHFFFAOYSA-N
- Sonrisas: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1
Atributos calculados
- Calidad precisa: 508.08300
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 2
Propiedades experimentales
- Denso: 1.367
- Punto de ebullición: 612.3 ℃ at 760 mmHg
- PSA: 0.00000
- Logp: 10.39590
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-9,10-di(naphthalen-1-yl)anthracene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4573-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98.0%(LC&T) | 1g |
¥4450.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869989-200mg |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98% | 200mg |
2,069.00 | 2021-05-17 | |
| TRC | B997453-10mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B997453-50mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 50mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B997453-100mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 100mg |
$ 282.00 | 2023-04-18 | ||
| Chemenu | CM140947-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$400 | 2021-08-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4573-1G |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | >98.0%(T)(HPLC) | 1g |
¥1990.00 | 2024-04-15 | |
| Chemenu | CM140947-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$400 | 2022-06-09 | |
| eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0983214-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$500 | 2024-08-02 |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux
Referencia
- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
Referencia
- Condensed compound and organic light-emitting diode including the same, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
Referencia
- Heterocyclic compound and organic light-emitting device including the same, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Referencia
- Luminescent compounds and organic electroluminescent device, Korea, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Referencia
- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Referencia
- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Referencia
- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Referencia
- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated
Referencia
- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C
Referencia
- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Referencia
- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
Referencia
- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux
Referencia
- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials
- Lithium, 1-naphthalenyl-
- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-
- 1-Naphthylboronic acid
- 2-Bromoanthraquinone
- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol
- 1-Bromonaphthalene
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:929031-39-0)2-溴-9,10-二-1-萘基蒽
Número de pedido:LE1690375
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:33
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Número de pedido:A847475
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:15
Precio ($):539.0
Correo electrónico:sales@amadischem.com
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Literatura relevante
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-溴-9,10-二-1-萘基蒽
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Pureza:99%
Cantidad:1g
Precio ($):539.0